molecular formula C11H8FNO B3090935 5-(3-Fluorophenyl)pyridin-3-ol CAS No. 1214377-86-2

5-(3-Fluorophenyl)pyridin-3-ol

Cat. No.: B3090935
CAS No.: 1214377-86-2
M. Wt: 189.19 g/mol
InChI Key: ORDSYNBRIHDYBU-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)pyridin-3-ol is an organic compound that belongs to the class of fluorinated pyridines. This compound features a pyridine ring substituted with a fluorophenyl group and a hydroxyl group. The presence of fluorine in the aromatic ring imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)pyridin-3-ol typically involves the introduction of a fluorophenyl group to a pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a pyridine derivative under basic conditions. The reaction can be carried out using reagents such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization and drying under vacuum to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)pyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the fluorophenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring, especially at positions ortho or para to the fluorine atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Formation of 5-(3-Fluorophenyl)pyridin-3-one.

    Reduction: Formation of 5-(3-Fluorophenyl)pyridine.

    Substitution: Formation of various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

5-(3-Fluorophenyl)pyridin-3-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluorophenyl)pyridin-3-ol
  • 5-(4-Fluorophenyl)pyridin-3-ol
  • 3-(3-Fluorophenyl)pyridin-2-ol

Uniqueness

5-(3-Fluorophenyl)pyridin-3-ol is unique due to the specific positioning of the fluorophenyl group and hydroxyl group on the pyridine ring. This specific arrangement can result in distinct chemical reactivity and biological activity compared to its isomers and other fluorinated pyridines .

Properties

IUPAC Name

5-(3-fluorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c12-10-3-1-2-8(4-10)9-5-11(14)7-13-6-9/h1-7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDSYNBRIHDYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673383
Record name 5-(3-Fluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214377-86-2
Record name 5-(3-Fluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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